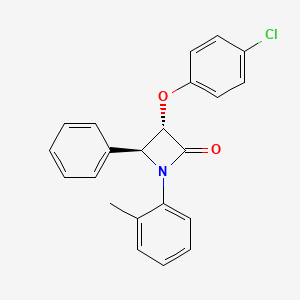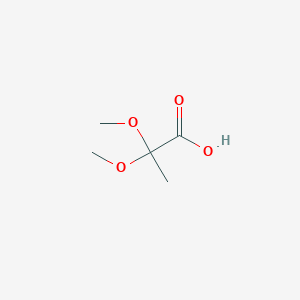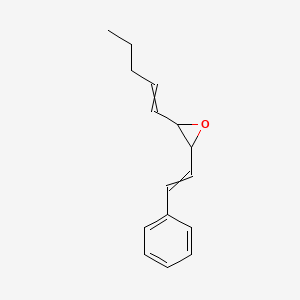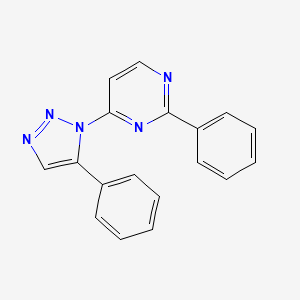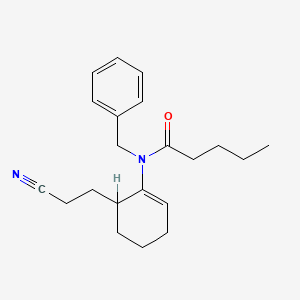![molecular formula C11H16 B14405260 2,3-Diethylidenebicyclo[2.2.1]heptane CAS No. 85553-72-6](/img/structure/B14405260.png)
2,3-Diethylidenebicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethylidenebicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C₉H₁₂. It is a derivative of bicyclo[2.2.1]heptane, characterized by the presence of two ethylidene groups at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with ethylidene derivatives under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptane derivatives often involves catalytic hydrogenation reactions. For example, bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium can be subjected to catalytic hydrogenation using an aluminum-nickel alloy catalyst at temperatures ranging from 15-40°C and atmospheric pressure .
化学反応の分析
Types of Reactions
2,3-Diethylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Catalytic hydrogenation can reduce the ethylidene groups to ethyl groups.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, aluminum-nickel alloy for hydrogenation, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
Major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted bicyclic compounds. These products can serve as intermediates for further chemical transformations .
科学的研究の応用
2,3-Diethylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 2,3-Diethylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive ethylidene groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and activity .
類似化合物との比較
Similar Compounds
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar in structure but with methylene groups instead of ethylidene groups.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
2,3-Diethylidenebicyclo[2.2.1]heptane is unique due to its ethylidene groups, which provide distinct reactivity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
特性
CAS番号 |
85553-72-6 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
2,3-di(ethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-8-5-6-9(7-8)11(10)4-2/h3-4,8-9H,5-7H2,1-2H3 |
InChIキー |
SZWYUAWMEPZPNP-UHFFFAOYSA-N |
正規SMILES |
CC=C1C2CCC(C2)C1=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


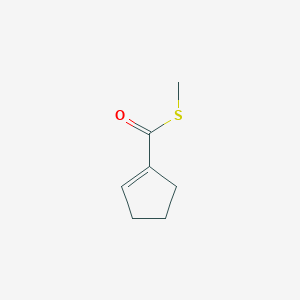
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
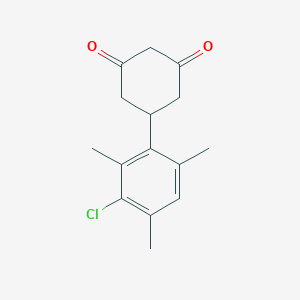

![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
